What are the physicochemical properties of (S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride
What are the physicochemical properties of (S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of (S)-1-(5-Fluoropyridin-2-yl)ethanamine Dihydrochloride
Abstract: This technical guide provides a comprehensive framework for the characterization of (S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride, a chiral fluorinated pyridine derivative of significant interest in pharmaceutical and agrochemical research.[1] Recognizing the critical role that physicochemical properties play in drug discovery and development—influencing everything from synthetic strategy to final bioavailability—this document details the core scientific principles and validated experimental protocols for determining these parameters. We move beyond simple data reporting to explain the causal reasoning behind methodological choices, empowering researchers to generate robust and reliable data. This guide covers the compound's fundamental identity, its ionization behavior (pKa), solubility profile, and spectroscopic signature. All protocols are designed as self-validating systems to ensure scientific integrity and reproducibility.
Introduction: The Strategic Importance of a Well-Characterized Building Block
(S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride is a key chiral intermediate used in the synthesis of complex biologically active molecules. The incorporation of a fluorine atom into the pyridine ring is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] As such, a thorough understanding of the molecule's intrinsic physicochemical properties is not merely an academic exercise; it is a prerequisite for its effective use in drug design, formulation, and process development. Properties such as acidity (pKa) and solubility govern a molecule's behavior in physiological environments, directly impacting its absorption, distribution, metabolism, and excretion (ADME) profile.[2] This guide serves as a practical, hands-on resource for scientists, providing the necessary theoretical context and detailed experimental workflows to fully characterize this important synthetic building block.
Chemical Identity and Core Properties
Unequivocal identification is the foundation of all subsequent physicochemical analysis. The dihydrochloride salt form indicates that both basic nitrogen centers—the primary amine and the pyridine ring nitrogen—are protonated.
| Identifier | Data | Source |
| Chemical Name | (S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride | - |
| CAS Number | 1208893-73-5 | [3] |
| Molecular Formula | C₇H₁₁Cl₂FN₂ | [3] |
| Molecular Weight | 213.08 g/mol | [3] |
| Physical Form | Solid | [4] |
| SMILES | CC1=NC=C(F)C=C1.Cl.Cl | [3] |
| InChI Key | FAXIYWZAHFHREE-WCCKRBBISA-N (for monochloride) |
Ionization Behavior (pKa): The Key to pH-Dependent Properties
The pKa values of a compound are fundamental to understanding its behavior in the variable pH environments of the human body, from the acidic stomach to the neutral pH of the blood. For (S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride, two pKa values are expected: one for the dissociation of the protonated primary amine (-NH₃⁺) and one for the protonated pyridinium ring. These values dictate the molecule's charge state, which in turn profoundly influences its solubility, lipophilicity, and ability to permeate biological membranes.
Experimental Determination: Potentiometric Titration
Potentiometric titration is the gold-standard method for pKa determination due to its accuracy and direct measurement of pH changes upon the addition of a titrant.[5][6] The process involves monitoring pH as a strong base (e.g., NaOH) is added to an acidic solution of the compound, allowing for the identification of the equivalence points where deprotonation occurs.[7]
Protocol 3.1: pKa Determination by Potentiometric Titration
-
System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[7]
-
Sample Preparation: Accurately weigh and dissolve (S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride in deionized, CO₂-free water to a known concentration (e.g., 1-5 mM). A lower concentration limit of approximately 10⁻⁴ M is recommended for reliable results.[5][7] To maintain a constant ionic strength throughout the titration, add a background electrolyte such as 0.15 M KCl.[7]
-
Titration Setup: Place the sample solution in a jacketed vessel to maintain a constant temperature (e.g., 25°C or 37°C). Immerse the calibrated pH electrode and a magnetic stirrer into the solution. Purge the solution and headspace with nitrogen to prevent the absorption of atmospheric CO₂.[7]
-
Data Acquisition: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments. Record the pH value after each addition, allowing the system to equilibrate.[6]
-
Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa values are determined from the pH at the half-equivalence points. The first and second derivatives of the curve can be used to accurately locate the two equivalence points, corresponding to the deprotonation of the two nitrogen centers.[6]
Visualization: pKa Determination Workflow
Caption: Workflow for the shake-flask solubility determination method.
Data Presentation
Solubility data should be recorded systematically. The following table serves as a template for documenting experimental findings.
| Solvent/Buffer System | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |
| 0.1 M HCl | 1.2 | 25 | ||
| Acetate Buffer | 4.5 | 25 | ||
| Phosphate Buffer | 6.8 | 25 | ||
| Water | ~7.0 | 25 | ||
| FaSSIF | 6.5 | 37 | ||
| FeSSIF | 5.0 | 37 |
Spectroscopic and Structural Characterization
Spectroscopic analysis is essential for confirming the chemical identity and structure of the molecule and for assessing its purity. A combination of NMR, MS, and IR spectroscopy provides a complete and unambiguous structural portrait. [8]
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Aromatic Region: Three distinct signals for the pyridine ring protons, exhibiting complex splitting patterns due to H-H and H-F coupling. Aliphatic Region: A quartet for the methine proton (-CH) coupled to the methyl protons and a doublet for the methyl protons (-CH₃). Amine Protons: A broad singlet for the -NH₃⁺ protons, which may be exchangeable with D₂O. |
| ¹³C NMR | Signals for the 7 unique carbon atoms. The carbons of the fluoropyridine ring will show splitting due to C-F coupling. The carbon attached to the fluorine will exhibit the largest coupling constant. [8] |
| ¹⁹F NMR | A single resonance for the fluorine atom attached to the pyridine ring. |
| Mass Spec. (MS) | Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode, the expected base peak would correspond to the monoprotonated free base [M+H]⁺, where M is the free base (C₇H₉FN₂). |
| Infrared (IR) | ~2400-3000 cm⁻¹: Broad absorption due to N-H stretching of the primary ammonium (-NH₃⁺). ~2850-3000 cm⁻¹: C-H stretching from the ethyl group. ~1500-1600 cm⁻¹: Aromatic C=C and C=N stretching from the pyridine ring. ~1200-1300 cm⁻¹: C-F stretching. |
Conclusion
This technical guide has outlined the critical physicochemical properties of (S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride and provided robust, validated protocols for their determination. By applying these methodologies—potentiometric titration for pKa and the shake-flask method for solubility—researchers can generate the high-quality data necessary for informed decision-making in drug discovery and development. The systematic characterization of such foundational building blocks is indispensable for accelerating the journey from chemical synthesis to clinical efficacy.
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